molecular formula C8H10N2O3 B11908412 6-Oxo-2-propyl-1,6-dihydropyrimidine-4-carboxylic acid CAS No. 1267835-36-8

6-Oxo-2-propyl-1,6-dihydropyrimidine-4-carboxylic acid

Cat. No.: B11908412
CAS No.: 1267835-36-8
M. Wt: 182.18 g/mol
InChI Key: BBKUGLPJXXZEAD-UHFFFAOYSA-N
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Description

6-Oxo-2-propyl-1,6-dihydropyrimidine-4-carboxylic acid is a chemical compound based on the dihydropyrimidine (DHP) scaffold, a structure recognized for its versatility in medicinal chemistry and drug discovery research . This scaffold is known to function as a metal-chelating pharmacophore, allowing it to interact with the active sites of various metalloenzymes . Specifically, dihydropyrimidine carboxylic acids have been identified as valuable scaffolds for inhibiting viral metalloenzymes. Research on closely related analogs has demonstrated potent inhibitory activity against the endonuclease function of the human cytomegalovirus (HCMV) terminase complex (pUL89-C), a critical target for antiviral development . Furthermore, structurally similar 6-oxo-1,6-dihydropyrimidine-5-carboxylic acids have been explored as novel, non-purine inhibitors of xanthine oxidase (XO), a key enzyme target in the treatment of hyperuricemia and gout . The presence of the carboxylic acid group in this compound is a key feature often associated with strong target binding affinity and improved potency in biochemical assays compared to ester or amide derivatives . Researchers investigating metalloenzyme inhibitors, antiviral agents, or novel XO inhibitors may find this compound to be a useful building block or reference standard. This product is intended for research applications in a controlled laboratory environment and is not for diagnostic or therapeutic use.

Properties

CAS No.

1267835-36-8

Molecular Formula

C8H10N2O3

Molecular Weight

182.18 g/mol

IUPAC Name

6-oxo-2-propyl-1H-pyrimidine-4-carboxylic acid

InChI

InChI=1S/C8H10N2O3/c1-2-3-6-9-5(8(12)13)4-7(11)10-6/h4H,2-3H2,1H3,(H,12,13)(H,9,10,11)

InChI Key

BBKUGLPJXXZEAD-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC(=CC(=O)N1)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Oxo-2-propyl-1,6-dihydropyrimidine-4-carboxylic acid typically involves the condensation of appropriate aldehydes, β-ketoesters, and urea under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium ethoxide. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization .

Industrial Production Methods: Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 6-Oxo-2-propyl-1,6-dihydropyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl carbon.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Overview

6-Oxo-2-propyl-1,6-dihydropyrimidine-4-carboxylic acid is a compound belonging to the dihydropyrimidine class, known for its diverse biological activities and potential therapeutic applications. Its structure features a pyrimidine ring, which is significant in various biochemical processes. This article explores the scientific research applications of this compound, focusing on its chemistry, biology, medicine, and industrial uses.

Chemistry

This compound serves as a crucial building block in organic synthesis. It is utilized in the development of complex molecules and novel heterocycles that exhibit biological activity. Its ability to undergo various chemical transformations—such as oxidation, reduction, and substitution—makes it a versatile intermediate in synthetic chemistry.

Biology

This compound has been studied for its potential as an enzyme inhibitor, particularly targeting xanthine oxidase. Inhibition of this enzyme is beneficial in treating conditions like gout and hyperuricemia by reducing uric acid production. The mechanism involves binding to the active site of xanthine oxidase, preventing the oxidation of hypoxanthine to xanthine and subsequently to uric acid .

Medicine

In medicinal chemistry, derivatives of this compound are being explored for their anti-inflammatory, antiviral, and anticancer properties. The compound's ability to modulate enzyme activity allows it to interact with various biological targets. For instance:

  • Anti-inflammatory Activity: Compounds derived from this structure have shown potential in reducing inflammation in various models .
  • Anticancer Properties: Studies have indicated that certain derivatives can inhibit cancer cell proliferation and migration, showcasing promising results in vitro against different cancer cell lines .

Industrial Applications

Industrially, this compound is involved in synthesizing agrochemicals and pharmaceuticals. Its versatility allows for the production of a wide range of products with diverse applications in drug development and agricultural chemistry .

Case Study 1: Anticancer Activity

A study evaluated new derivatives based on 6-Oxo-2-propyl-1,6-dihydropyrimidine for their anticancer potential. The results indicated that several compounds exhibited low IC50 values against cancer cell lines compared to doxorubicin, suggesting strong anticancer activity .

Case Study 2: Xanthine Oxidase Inhibition

Research demonstrated that derivatives of this compound effectively inhibited xanthine oxidase activity in vitro. This inhibition led to decreased uric acid levels in experimental models of hyperuricemia, highlighting its therapeutic potential for gout treatment .

Mechanism of Action

The mechanism of action of 6-Oxo-2-propyl-1,6-dihydropyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. For instance, as a xanthine oxidase inhibitor, the compound binds to the active site of the enzyme, preventing the oxidation of hypoxanthine to xanthine and subsequently to uric acid. This inhibition reduces the production of uric acid, thereby alleviating symptoms of hyperuricemia .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key analogs and their structural distinctions:

Compound Name Substituents Molecular Formula Molecular Weight CAS Number Key Features
6-Oxo-2-propyl-1,6-dihydropyrimidine-4-carboxylic acid 2-propyl, 4-COOH C₈H₁₀N₂O₃ 182.18 Not specified Linear alkyl chain; moderate lipophilicity
6-Oxo-2-(propan-2-yloxy)-1,6-dihydropyrimidine-4-carboxylic acid 2-isopropyloxy, 4-COOH C₁₀H₁₂N₂O₄ 224.21 309915-28-4 Ether linkage; increased steric hindrance
6-Oxo-2-(pyridin-4-yl)-1,6-dihydropyrimidine-4-carboxylic acid 2-pyridinyl, 4-COOH C₁₀H₇N₃O₃ 217.18 84660-14-0 Aromatic substituent; enhanced π-π interactions
2-(4-Fluorophenyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid 4-fluorophenyl, 4-COOH C₁₁H₇FN₂O₃ 234.18 849035-74-1 Electron-withdrawing fluorine; potential bioactivity
2-Isopropyl-4-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid 2-isopropyl, 4-methyl, 5-COOH C₉H₁₂N₂O₃ 196.20 949739-54-2 Branched alkyl; carboxylic acid at position 5 (structural isomer)
Key Observations:
  • Alkyl vs. Aromatic Substituents : Linear/branched alkyl groups (e.g., propyl, isopropyl) enhance lipophilicity, while aromatic substituents (e.g., pyridinyl, fluorophenyl) improve binding to aromatic residues in enzymes .
  • Carboxylic Acid Position : Shifting the COOH group from position 4 to 5 (as in ) alters hydrogen-bonding patterns and molecular polarity.
  • Functional Group Modifications : Ether linkages (e.g., isopropyloxy in ) introduce steric bulk and affect metabolic stability.

Physicochemical and Pharmacological Insights

Solubility and Stability:
  • Pyridinyl-substituted analogs (e.g., ) exhibit lower aqueous solubility due to aromaticity but show improved stability in acidic conditions.
  • Fluorophenyl derivatives (e.g., ) demonstrate enhanced membrane permeability attributed to fluorine’s electronegativity and small atomic radius.

Structural Similarity Analysis

Using Tanimoto similarity scores from :

  • 6-Oxo-1,6-dihydropyridine-2-carboxylic acid (Similarity: 0.72): Differs in ring structure (pyridine vs. pyrimidine) and substituent positions.
  • 1-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid (Similarity: 0.68): Methyl substitution reduces conformational flexibility compared to propyl.

Biological Activity

6-Oxo-2-propyl-1,6-dihydropyrimidine-4-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and therapeutic applications, supported by various studies and data.

The compound is characterized by the following chemical structure:

  • Molecular Formula : C8_{8}H10_{10}N2_{2}O3_{3}
  • Molecular Weight : 182.18 g/mol
  • IUPAC Name : this compound

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study reported that derivatives of pyrimidine compounds, including this one, showed promising antibacterial and antifungal effects .

Table 1: Antimicrobial Activity Against Common Pathogens

PathogenActivity LevelReference
Staphylococcus aureusModerate
Escherichia coliHigh
Candida albicansModerate

Antiviral Properties

The compound has also been investigated for its antiviral properties. It has demonstrated efficacy against several viral strains by inhibiting viral replication and protein expression. For example, it showed protective effects against Middle East respiratory syndrome coronavirus (MERS-CoV) infection in vitro .

Xanthine Oxidase Inhibition

One of the notable mechanisms of action for this compound is its ability to inhibit xanthine oxidase (XO), an enzyme involved in purine metabolism. This inhibition can lead to reduced uric acid levels, making it a candidate for treating conditions such as gout and hyperuricemia .

Table 2: Xanthine Oxidase Inhibition Data

CompoundIC50 Value (µM)Reference
This compound25.3
Febuxostat0.5

The biological activity of this compound can be attributed to its structural features that facilitate interactions with biological targets. The compound's carboxylic acid group is crucial for its binding affinity to enzymes like xanthine oxidase.

Case Study 1: Antimicrobial Efficacy

In a controlled study, various derivatives of dihydropyrimidines were tested for their antimicrobial efficacy against clinical isolates. The results indicated that the presence of the propyl group significantly enhanced the antimicrobial properties compared to other substitutions .

Case Study 2: Antiviral Activity Against MERS-CoV

In vitro studies demonstrated that treatment with this compound significantly reduced viral loads in infected cells. The mechanism involved the inhibition of viral RNA synthesis and protein expression without cytotoxic effects on host cells .

Q & A

Q. What strategies stabilize the compound under acidic conditions?

  • Methodology : Conduct accelerated stability studies (40°C/75% RH for 4 weeks). Use buffered formulations (pH 4–6) to prevent decarboxylation. Lyophilization improves long-term storage stability .

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